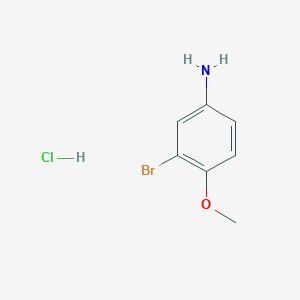

3-Bromo-4-methoxyaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-Bromo-4-methoxyaniline serves as a building block in synthesizing complex organic molecules. For example, it can be used to prepare analogs of cancer therapy drugs and medicines targeting various conditions, such as obesity, body disorders, and multicystic kidney disease . It is also utilized in synthesizing medicines with Src kinase inhibiting activity, tyrosine kinase inhibitors, and smooth muscle cell proliferation inhibitors . In addition, it is used as a precursor in synthesizing sulfa drugs with anti-microbial properties .

- Biology This compound is used in studying enzyme interactions and protein labeling. It can act as an inhibitor or activator of certain enzymes, influencing their activity and function.

- Industry 3-Bromo-4-methoxyaniline hydrochloride is used in the production of dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

- Antiproliferative Activity : 3-Bromo compounds have been evaluated for their antiproliferative activity against cancer cell lines. Research indicates that the presence of an electron-withdrawing moiety, such as bromine, on the aniline ring can be detrimental to antiproliferative activity and cellular microtubule loss .

- Synthesis of Bromotyrosine Derivatives : this compound can be used in synthesizing marine bromotyrosine derivatives with potential biological activities .

- Synthesis of pharmaceutical intermediates : this compound can be used to synthesize pharmaceutical intermediate, such as 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride, which may be explored for use in pain management therapies.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key transformations include:

Etherification

Replacement of the bromine with methoxy groups can occur via SNAr mechanisms. Industrial protocols from patent CN102199099B demonstrate:

-

Reagents : Sodium methoxide (NaOCH₃) in methanol

-

Conditions : 10–80°C for 4–8 hours

Nitro Group Reduction

The nitro group in intermediates is reduced to an amine using sodium sulfide (Na₂S) or catalytic hydrogenation:

Oxidation of the Amine Group

The aromatic amine can oxidize to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance from substituents.

Reduction of the Methoxy Group

Methoxy groups are generally stable but can be demethylated under harsh conditions (e.g., BBr₃ in CH₂Cl₂) to form phenolic derivatives.

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | NBS, Acetic Acid | 35°C | 2.0 | 90.5 | |

| Etherification | NaOCH₃, Methanol | 40°C | 0.8 | 96.6 | |

| Nitro Reduction | Na₂S, H₂O | 90°C | 5.0 | 73.2 |

Table 2: Physicochemical Stability

| Condition | Stability Outcome | Notes |

|---|---|---|

| Aqueous Acid | Decomposes | Protonation of amine occurs |

| Light Exposure | Stable | No photodegradation reported |

| High Temperature | Partial decomposition | Avoid >100°C in non-inert atmospheres |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-methoxyaniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via bromination and methoxylation of aniline derivatives. Key steps include protecting the amine group to prevent side reactions, followed by selective bromination at the 3-position and methoxylation at the 4-position. Reaction optimization involves adjusting catalysts (e.g., FeBr₃ for bromination), solvent polarity (e.g., dichloromethane for intermediate stability), and temperature control (0–5°C for exothermic steps) . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns) and FT-IR to identify functional groups (N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₇H₉BrClNO; ~238.5 g/mol), while X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds like 4-bromo-2-methoxyaniline .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (particle size <10 μm) .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature to prevent hydrolysis .

- Emergency response : For spills, neutralize with sodium bicarbonate and collect in halogen-compatible waste containers .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC with a C18 column (λ = 254 nm). Stability is typically highest at pH 6–8, with decomposition observed under strongly acidic/basic conditions due to hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can isomer formation during the synthesis of derivatives (e.g., isatins) be controlled and separated?

- Methodology : When synthesizing isatins from 3-bromo-4-methoxyaniline, meta-substitution leads to 4-bromo-5-methoxyisatin (27%) and 6-bromo-5-methoxyisatin (63%) . Separation involves converting isomers to sodium isatinates with 0.5 M NaOH, followed by pH-controlled precipitation:

- 4-bromo isomer : Precipitates at pH 3.5–4.0.

- 6-bromo isomer : Precipitates at pH 2.5–3.0.

- Confirm purity via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What mechanistic insights explain regioselectivity in coupling reactions involving this compound?

- Methodology : In Suzuki-Miyaura cross-couplings, the bromine atom acts as the primary reactive site. Density Functional Theory (DFT) calculations reveal that the methoxy group’s electron-donating effect increases electron density at the 3-position, favoring oxidative addition with Pd(0) catalysts. Experimental validation uses Hammett plots to correlate substituent effects with reaction rates .

Q. How can this compound serve as a precursor for heterocyclic compounds in medicinal chemistry?

- Methodology : The compound is a key intermediate for synthesizing:

- Quinazoline derivatives : React with 2-aminobenzonitrile under Ullmann conditions (CuI, 110°C).

- Indole analogs : Employ Buchwald-Hartwig amination with propargyl bromide.

- Biological activity screening : Test cytotoxicity via MTT assays (IC₅₀ values reported for cancer cell lines) .

Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound?

- Methodology : Conflicting degradation data (e.g., hydrolytic vs. oxidative pathways) are resolved using LC-MS/MS to identify degradation products. For example, under UV light, demethylation generates 3-bromo-4-hydroxyaniline (m/z 202), while thermal stress produces brominated biphenyl byproducts. Compare results with computational models (e.g., Gaussian09) to validate proposed mechanisms .

Propiedades

Número CAS |

80523-34-8 |

|---|---|

Fórmula molecular |

C7H9BrClNO |

Peso molecular |

238.51 g/mol |

Nombre IUPAC |

3-bromo-4-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H |

Clave InChI |

GIHNHPKFMDFUJZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)Br.Cl |

SMILES canónico |

COC1=C(C=C(C=C1)N)Br.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.